Technical Guide: Benzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate
Technical Guide: Benzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate
Topic: Benzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate structure Content Type: In-depth Technical Guide
A Strategic Scaffold for "Escape from Flatland" in Medicinal Chemistry
Executive Summary
Benzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate (CAS: 1527519-14-7) is a specialized spirocyclic building block used in high-value drug discovery programs.[1][2][3][4] Belonging to the class of oxa-azaspirocycles , this scaffold represents a critical tool for medicinal chemists aiming to improve the physicochemical properties of lead compounds.[1][2][3][4]
Unlike traditional flat aromatic rings (phenyl, heteroaryl), this spirocyclic core offers significant three-dimensional (3D) character (high fraction of sp³ carbons, Fsp³).[1][2][3][4] This structural feature is directly linked to improved solubility, reduced lipophilicity (LogP), and enhanced metabolic stability—a strategy widely recognized as "Escaping from Flatland."[1][2][3][4]
This guide details the structural analysis, synthetic pathways, and strategic applications of this compound, specifically distinguishing the 1-oxa isomer (oxygen adjacent to the spiro center) from its more common 2-oxa counterpart.[1][2][3][4]
Structural Analysis & Physicochemical Profile
Chemical Identity[1][2][3][4][5]
-
IUPAC Name: Benzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate[1][2][3][4]
-
SMILES: O=C(OCC1=CC=CC=C1)N1CCC[C@]2(CCO2)C1
The Spiro Junction Architecture
The molecule consists of two orthogonal rings fused at a single quaternary carbon (C4 of the piperidine ring):
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Ring A (4-membered): An oxetane ring.[1][2][3][4] In the "1-oxa" isomer, the oxygen atom is directly bonded to the spiro carbon.[2][3][4] This creates a hemi-ketal-like ether linkage, which is distinct from the 2-oxa isomer (where oxygen is opposite the spiro center).[1][2][3]
-
Ring B (6-membered): A piperidine ring, protected at the nitrogen (position 8) with a benzyloxycarbonyl (Cbz) group.[1][2][3][4]
Structural Diagram (DOT Visualization):
Figure 1: Modular decomposition of the Benzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate structure.[1][2][3]
Key Physicochemical Properties
| Property | Value | Implication for Drug Design |
| Fsp³ (Fraction sp³) | ~0.53 | High 3D character correlates with better clinical success rates.[1][2][3][4] |
| cLogP | ~2.0 | Moderate lipophilicity; the oxetane oxygen lowers LogP compared to carbocyclic analogs.[1][2][3][4] |
| H-Bond Acceptors | 3 | The oxetane oxygen is a weak acceptor; the carbamate provides two more.[1][2][3][4] |
| Topological Polar Surface Area | ~48 Ų | Good membrane permeability range (<140 Ų).[1][2][3][4] |
Synthetic Methodology
The synthesis of the 1-oxa isomer is chemically distinct from the 2-oxa isomer.[1][2][3][4] While the 2-oxa isomer is typically formed via cyclization of a 4,4-bis(hydroxymethyl)piperidine precursor, the 1-oxa isomer (where Oxygen is adjacent to the spiro carbon) requires the formation of a C-O bond at the quaternary center.[1][2][3]
The most authoritative and direct route to this specific scaffold is the Paterno-Büchi Reaction .[1][2][3][4]
Primary Synthetic Route: Photochemical [2+2] Cycloaddition[1][2][3][4]
This route builds the oxetane ring directly onto the piperidine ketone.[1][2][4]
Protocol Overview:
-
Starting Material: N-Cbz-4-piperidone (commercially available).[1][2][3][4]
-
Reagent: Ethylene gas (or equivalent alkene source).
-
Conditions: UV irradiation (typically Hg lamp), solvent (Benzene or Acetonitrile).[2][3][4]
Reaction Scheme (DOT Visualization):
Figure 2: Paterno-Büchi synthesis pathway for the 1-oxa-spiro[3.5]nonane core.[1][2][3]
Mechanism & Causality:
-
Excitation: UV light excites the carbonyl oxygen of the piperidone to a triplet state (
).[1][2][3][4] -
Addition: The excited oxygen radical attacks the alkene (ethylene).[1][2][3][4]
-
Regioselectivity: The resulting biradical closes to form the 4-membered oxetane ring.[1][2][3][4] Because the oxygen originates from the carbonyl, it ends up adjacent to the spiro carbon, confirming the 1-oxa regiochemistry.[1][2][3][4]
Alternative Route: Epoxide Expansion (Theoretical)
An alternative, non-photochemical route involves:
-
Epoxidation: Conversion of N-Cbz-4-methylene-piperidine to the spiro-epoxide using mCPBA.
-
Ring Expansion: This typically yields the homologous ketone or requires complex rearrangement to yield the oxetane.[1][2][3][4] Therefore, the photochemical route is often preferred for the direct 1-oxa synthesis.[2][3][4]
Applications in Drug Development[1][2][4][5]
Bioisosterism
The 1-oxa-8-azaspiro[3.5]nonane core is a bioisostere for:
-
Morpholine: It retains the ether oxygen (H-bond acceptor) and the amine, but introduces a rigid, spirocyclic geometry that restricts conformational flexibility, potentially improving binding selectivity.[1][2][3][4]
-
Gem-dimethyl groups: The oxetane ring acts as a polar, metabolic blocking group similar to a gem-dimethyl but with lower lipophilicity.[1][2][3][4]
Case Study: KRAS Inhibitors
Recent high-profile medicinal chemistry campaigns (e.g., MRTX1133 analogs) have utilized spirocyclic azaspiro[3.5]nonane systems to access novel binding pockets on the KRAS G12D protein surface.[1][2][3][4] The spiro scaffold orients the nitrogen-bound effector groups in a precise vector that is inaccessible to flat piperazine analogs.[1][2][3][4]
Metabolic Stability
The incorporation of the oxetane ring reduces the electron density on the piperidine core and sterically hinders the vulnerable positions, extending the half-life (
Handling and Safety Specifications
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Physical State: Viscous oil or low-melting solid.[1][2][3][4]
-
Storage: Refrigerate (2-8°C). The oxetane ring is strained; avoid strong Lewis acids which may trigger ring-opening polymerization.[1][2][3][4]
-
Hazards: Standard irritant (H315, H319).[1][2][3][4] Handle under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the benzylic position over long periods.[1][2][4]
References
-
Burkhard, J. A., et al. (2010).[2][3][4] Synthesis and Structural Analysis of Spirocyclic Oxetanes: "Escape from Flatland". Angewandte Chemie International Edition.[1][2][3][4] Link[1][2][3][4]
-
Carreira, E. M., & Fessard, T. C. (2014).[1][2][3][4] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[1][2][3][4] Chemical Reviews.[1][2][3][4] Link[1][2][3][4]
-
Wuitschik, G., et al. (2010).[2][3][4] Oxetanes as Promising Modules in Drug Discovery.[1][2][3][4] Angewandte Chemie.[1][2][3][4] Link[1][2][3][4]
-
Bull, J. A., et al. (2016).[2][3][4] Exploiting the Oxetane Ring in Drug Discovery. Journal of Medicinal Chemistry.[1][2][3][4][5] Link[1][2][3][4]
-
Fluorochem. (2024).[1][2][3][4] Product Specification: Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate.[1][2][3][4]Link[1][2][3][4]
Sources
- 1. 5,7-Dihydroxy-2-(4-Hydroxyphenyl)-6-(3,4,5-Trihydroxy-6-(Hydroxymethyl)Oxan-2-Yl)Chromen-4-One | C21H20O10 | CID 4475102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. AS-19 | C18H25N3 | CID 23642275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS)-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-Hexadecahydro-5,19-dihydroxy-3-[(1E)-2-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethenyl]-14,16-dimethoxy-4,10,12,18-tetramethyl-8-(2-propen-1-yl)-15,19-epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclotricosine-1,7,20,21(4H,23H)-tetrone | C44H69NO12 | CID 6473866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
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